molecular formula C18H21NO4 B5498533 1-adamantylmethyl 4-nitrobenzoate

1-adamantylmethyl 4-nitrobenzoate

Cat. No.: B5498533
M. Wt: 315.4 g/mol
InChI Key: GUHVKAPDQTZCNO-UHFFFAOYSA-N
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Description

“Methyl 4-nitrobenzoate” is a compound with the molecular formula C8H7NO4 . It’s used in the synthesis of dyes and pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds often involves the esterification of p-nitrobenzoic acid to its ethyl ester followed by nitro reduction . In a study, the ester produced in the first step (ethyl 4-nitrobenzoate) was pumped in ethanol, through a 10% Pd/C catalyst cartridge in a continuous flow system .


Molecular Structure Analysis

The molecular structure of “Methyl 4-nitrobenzoate” consists of a benzene ring with a nitro group (NO2) and a methyl ester group (CO2CH3) attached .


Physical and Chemical Properties Analysis

“Methyl 4-nitrobenzoate” has a molecular weight of 181.15 . It’s a compound with the linear formula O2NC6H4CO2CH3 .

Safety and Hazards

“Methyl 4-nitrobenzoate” may cause skin, eye, and respiratory tract irritation . It’s recommended to avoid dust formation and to use personal protective equipment when handling this compound .

Future Directions

Research on the biodegradation of nitroaromatic compounds has yielded a wealth of information on the microbiological, biochemical, and genetic aspects of the process . New metabolic pathways have been discovered and genes and enzymes responsible for key transformation reactions have been identified and characterized . This knowledge and advances in pathway engineering have helped further understanding of the nature of nitroaromatic biodegradation and the development of bioremediation solutions .

Properties

IUPAC Name

1-adamantylmethyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c20-17(15-1-3-16(4-2-15)19(21)22)23-11-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHVKAPDQTZCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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